molecular formula C13H14N6 B6422176 4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610279-48-6

4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B6422176
CAS No.: 610279-48-6
M. Wt: 254.29 g/mol
InChI Key: CDTKKVKZZZGALS-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a functionalized heterocyclic compound of high interest in medicinal chemistry and anticancer drug discovery. This molecule features the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of purine bases that allows it to compete with ATP for binding in the catalytic domain of various kinase targets . The reactive hydrazinyl group at the 4-position provides a versatile synthetic handle for the generation of diverse derivatives, such as hydrazones, which are frequently explored to enhance potency and modulate drug-like properties . Researchers utilize this compound as a critical precursor in designing and synthesizing novel small molecules that act as inhibitors of clinically relevant targets, including the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Derivatives based on this core structure have demonstrated potent in vitro antiproliferative activities against a range of human cancer cell lines, including lung (A549), colon (HCT-116), and breast (MCF-7) carcinomas, often by inducing apoptosis and disrupting cell cycle progression . This compound is intended for use in non-clinical research applications only.

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6/c1-9-2-4-10(5-3-9)7-19-13-11(6-17-19)12(18-14)15-8-16-13/h2-6,8H,7,14H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTKKVKZZZGALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160689
Record name 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

610279-48-6
Record name 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610279-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Formation

The synthesis begins with constructing the pyrazolo[3,4-d]pyrimidine scaffold, a tricyclic system requiring cyclocondensation of pyrazole and pyrimidine precursors. A widely adopted approach involves reacting ethyl 4-cyano-1-aryl-1H-pyrazol-5-ylimidoformate derivatives with formamide or phosphoryl chloride (POCl₃) under reflux conditions. For example, ethyl (ethoxymethylene)cyanoacetate undergoes cyclization with phenyl hydrazine to form ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, which is further cyclized with formamide to yield pyrazolo[3,4-d]pyrimidinone intermediates. Chlorination of these intermediates using POCl₃ at 80–100°C produces 4-chloro derivatives, critical for subsequent functionalization.

Introduction of the 4-Methylbenzyl Group

The 4-methylbenzyl moiety is introduced via nucleophilic substitution or alkylation reactions. In one protocol, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine reacts with 4-methylbenzyl chloride in dimethylformamide (DMF) or ethanol, catalyzed by sodium ethoxide at 60–80°C. The reaction typically achieves 70–85% yield, with the solvent polarity influencing regioselectivity. For instance, DMF favors N1-alkylation due to its high dielectric constant, whereas ethanol may lead to competing O-alkylation byproducts.

Hydrazination Reactions

The final hydrazination step involves displacing the 4-chloro group with hydrazine hydrate. This reaction is conducted in ethanol or dioxane under reflux (80–100°C) for 4–6 hours, yielding the target compound. Notably, isomerization phenomena may occur during this step; for example, aminoimino intermediates can undergo Dimroth-like rearrangement to form thermodynamically stable hydrazino derivatives. The use of excess hydrazine hydrate (2–3 equivalents) ensures complete substitution while minimizing side reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Optimal solvents for alkylation include DMF and ethanol, with sodium ethoxide enhancing reaction rates by deprotonating the pyrazolo[3,4-d]pyrimidine nitrogen. For hydrazination, ethanol is preferred due to its ability to solubilize both hydrazine and the intermediate chloride. Catalytic amounts of triethylamine (1–2 mol%) have been reported to improve yields in chlorination steps by scavenging HCl.

Temperature and Time Dependence

  • Chlorination : POCl₃-mediated reactions require temperatures ≥80°C for 3–5 hours to achieve >90% conversion.

  • Alkylation : 4-Methylbenzyl chloride reactions proceed efficiently at 60°C within 2 hours in DMF.

  • Hydrazination : Refluxing ethanol (78°C) for 6 hours ensures >80% yield of the hydrazinyl product.

Purification Techniques

Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity ≥95% is confirmed by HPLC and melting point analysis.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Key absorptions include ν ≈ 3325 cm⁻¹ (N–H stretch), 2220 cm⁻¹ (C≡N), and 1669 cm⁻¹ (C=O).

  • ¹H NMR : Distinct signals at δ 2.35 ppm (CH₃ of 4-methylbenzyl), δ 4.55 ppm (NH₂ of hydrazine), and δ 7.2–7.4 ppm (aromatic protons).

  • Mass Spectrometry : Molecular ion peak at m/z 254.29 (C₁₃H₁₄N₆).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the N1-alkylation regiochemistry, with bond angles and distances consistent with pyrazolo[3,4-d]pyrimidine derivatives.

Comparative Analysis of Synthetic Approaches

Method Yield (%) Reaction Time Key Advantage
Alkylation in DMF852 hoursHigh regioselectivity
Hydrazination in Ethanol786 hoursMinimal byproducts
POCl₃ Chlorination924 hoursScalability to gram quantities

The DMF-based alkylation method offers superior regioselectivity, whereas ethanol-mediated hydrazination balances cost and efficiency. POCl₃ chlorination remains the gold standard for scalability.

Challenges and Limitations

  • Byproduct Formation : Competing O-alkylation or over-hydrazination may occur without strict temperature control.

  • Solvent Toxicity : DMF poses handling challenges due to its high toxicity, necessitating alternative green solvents.

  • Isomerization Risks : Dimroth rearrangements during hydrazination require careful monitoring to avoid structural ambiguity .

Chemical Reactions Analysis

4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is as a potential anticancer agent. Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation and is often overexpressed in various cancers.

Case Study: CDK2 Inhibition

A study published in RSC Advances demonstrated the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting CDK2. The results showed that these compounds could significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) with IC50 values in the nanomolar range. For instance:

CompoundCell LineIC50 (nM)
14MCF-70.119 ± 0.007
14HepG20.150 ± 0.010
14HCT-1160.135 ± 0.005

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting CDK2 .

Apoptosis Induction Data

The following table summarizes the apoptosis induction observed:

Treatment% G0-G1% S% G2/M% Pre-G1Apoptosis Rate (%)
Control/HCT49.5138.1112.381.85
Compound 14/HCT57.0431.1511.8141.5541.55

This data indicates a substantial shift towards apoptosis when treated with compound 14, highlighting its potential as a therapeutic agent .

Additional Therapeutic Potential

Beyond oncology, pyrazolo[3,4-d]pyrimidine derivatives are being investigated for their roles in other therapeutic areas, including anti-inflammatory and antiviral activities. The structural versatility of these compounds allows for modifications that can enhance their pharmacological profiles.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in microbial and cancer cell growth. The compound’s hydrazinyl group plays a crucial role in its binding to these targets, leading to the inhibition of their activity .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

Compound Name Substituents (Position) Key Properties Reference
Target Compound 4-hydrazinyl, 1-(4-methylbenzyl) High reactivity (hydrazinyl), moderate lipophilicity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-(CH₂Cl), 1-CH₃ Dual reactive sites for nucleophilic substitution; precursor for functionalization
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5a) 4-(benzylidenehydrazinyl), 1-Ph Schiff base formation enhances π-π stacking; improved kinase inhibition
4-[4-(1H-Indol-3-yl)piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine 4-piperazinyl, indole substituent Enhanced solubility and kinase selectivity (e.g., FLT3 inhibition)
N3-(3-Aminophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine 3,4-diamino, aryl substituents Dual EGFR inhibition via H-bonding and hydrophobic interactions

Key Insights :

  • Hydrazinyl vs. Chloro : The hydrazinyl group (target compound) enables condensation reactions, whereas chloro substituents (e.g., IVb in ) serve as leaving groups for nucleophilic substitutions.

Reactivity Comparison :

  • The target compound’s hydrazinyl group facilitates reactions with aldehydes (e.g., 5a ), while 4-chloro derivatives (IVb ) undergo SNAr reactions with amines or thiols.

Activity Trends :

  • Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., IVb ) improve metabolic stability but reduce solubility.
  • Hydrogen-Bond Donors: Hydrazinyl (target) and amino groups () enhance target binding via H-bonding with kinase hinge regions .

Biological Activity

4-Hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 1-[(4-methylphenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine . Its molecular formula is C13H14N6C_{13}H_{14}N_6, and it features a pyrazolo[3,4-d]pyrimidine core structure known for its biological activity.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound acts as an inhibitor of CDK2, which plays a crucial role in regulating the cell cycle.

Biochemical Pathways

  • Cell Cycle Regulation : By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : It has shown promising results in inhibiting various cancer cell lines. For example, studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit the growth of A549 (lung cancer) and HCT-116 (colon cancer) cells with IC50 values indicating potent anti-proliferative effects .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial and antifungal activities. In vitro studies have reported its effectiveness against various bacterial strains and fungi, suggesting its potential as a new antimicrobial agent .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyFindingsIC50 Values
Evaluated for anti-proliferative activity against A549 and HCT-116 cellsA549: 8.21 µM; HCT-116: 19.56 µM
Tested for antimicrobial activity against various strainsEffective against E. coli and Aspergillus niger
Investigated as a selective CDK inhibitorPotent inhibition of CDK2 with minimal effects on CDK1

Comparison with Related Compounds

When compared to similar compounds such as pyrrolopyrimidine analogues and triazole derivatives, this compound exhibits comparable or enhanced biological activities, particularly in anticancer efficacy and antimicrobial effects.

Q & A

Q. What are the primary synthetic routes for 4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

  • Cyclocondensation : Reacting precursors like 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole with hydrazine under reflux conditions in ethanol .
  • Substitution : Using N-substituted α-chloroacetamides or 2-chloro-N-(4-chlorobenzyl)acetamide with a pyrazolo[3,4-d]pyrimidine core in dry acetonitrile .
    Key Conditions :
StepReagent/ConditionSolventTemperatureYield
1Hydrazine hydrateEthanolReflux~65%
2ChloroacetamideCH₃CN80°C~50%

Q. How is structural characterization performed for this compound?

  • NMR : The hydrazinyl NH proton appears as a downfield singlet (δ 10.80–11.12 ppm). Methyl groups (e.g., 4-methylbenzyl) show signals at δ 2.39–2.50 ppm .
  • X-ray Crystallography : Used to confirm substituent positions and hydrogen bonding (e.g., D2O-exchangeable NH protons) .
  • IR : N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Q. What are its core applications in chemical research?

  • Building Block : Serves as a precursor for heterocyclic compounds (e.g., piperazine-linked derivatives) via Mannich reactions or coupling with aroyl isothiocyanates .
  • Enzyme Studies : Used to probe kinase active sites due to its pyrazolo[3,4-d]pyrimidine scaffold, which mimics purine bases .

Advanced Research Questions

Q. How do substituent modifications influence bioactivity?

  • 4-Methylbenzyl Group : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., FLT3, BTK) .
  • Hydrazinyl Group : Acts as a nucleophile for derivatization (e.g., forming Schiff bases with carbonyl compounds) .
    SAR Insights :
Substituent PositionModificationEffect on IC₅₀ (FLT3)
14-MethylbenzylIC₅₀ = 12 nM
4HydrazinylEnables crosslinking

Q. How can conflicting bioactivity data be resolved?

  • Inconsistent Kinase Inhibition : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm binding. Molecular dynamics simulations can clarify steric clashes or solvation effects .
  • Example : A derivative showed 10-fold higher IC₅₀ in cell-based vs. biochemical assays due to poor membrane permeability .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvents : Use DMSO (10–20% v/v) for stock solutions.
  • Prodrug Design : Convert hydrazinyl to acetylated derivatives, improving logP by 1.5 units .

Q. How to design analogs targeting sigma receptors?

  • Structural Mimicry : Retain the pyrazolo[3,4-d]pyrimidine core and introduce lipophilic substituents (e.g., tert-butyl) at position 1.
  • Validation : Radioligand displacement assays (e.g., [³H]DTG) and molecular docking to assess binding poses .

Q. What are the stability considerations for long-term storage?

  • Conditions : Store at –20°C under argon. Avoid aqueous buffers (hydrazine groups hydrolyze at pH > 8) .
  • Degradation Products : Monitor via HPLC for hydrazine oxidation (forms pyrazolo[3,4-d]pyrimidin-4-one) .

Q. How to optimize reaction yields in multi-step syntheses?

  • Key Steps :
    • Use Pd-catalyzed coupling for aryl substitutions (yield increases from 40% to 75%) .
    • Purify intermediates via column chromatography (hexane:EtOAc, 3:1) to avoid side products .

Q. What computational methods predict binding modes with CDK2?

  • Molecular Docking : Use AutoDock Vina with PDB 1AQ1. The hydrazinyl group forms H-bonds with Glu81 and Leu83 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for kinase inhibition.

  • Resolution :
    • Validate assay conditions (e.g., ATP concentration, Mg²⁺ levels).
    • Compare with structurally related compounds (e.g., 4-amino-1-tert-butyl derivatives ).
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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